molecular formula C15H23N B8166243 4-(3-Ethylphenethyl)piperidine

4-(3-Ethylphenethyl)piperidine

Katalognummer: B8166243
Molekulargewicht: 217.35 g/mol
InChI-Schlüssel: CDUVIXDKHMRUSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(3-Ethylphenethyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted with a 2-(3-ethylphenyl)ethyl group. Piperidine derivatives are fundamental scaffolds in medicinal chemistry and are extensively utilized in pharmaceutical research and development . For instance, simpler analogs like N-Phenethyl-4-piperidinone are well-documented as key intermediates in the synthesis of potent pharmacological agents, including various opioid analgesics . The specific 4-phenethylpiperidine structure is a privileged motif in drug discovery, often investigated for its potential interaction with central nervous system targets . While the precise mechanism of action and full research profile of 4-(3-Ethylphenethyl)piperidine are subjects for ongoing investigation and have not been fully detailed in the literature, its structure suggests it serves as a valuable building block for the synthesis of more complex molecules or as a core structure for structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in controlled laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Handle with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[2-(3-ethylphenyl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-2-13-4-3-5-15(12-13)7-6-14-8-10-16-11-9-14/h3-5,12,14,16H,2,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUVIXDKHMRUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Metabolic Stability of 4-(3-Ethylphenethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for assessing the in vitro metabolic stability of 4-(3-Ethylphenethyl)piperidine. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities. This document moves beyond a simple recitation of protocols to provide a framework for understanding the "why" behind the "how," ensuring robust and interpretable data generation.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1] A compound that is rapidly metabolized by hepatic enzymes will likely exhibit poor exposure and a short duration of action, rendering it unsuitable for further development. Conversely, a compound that is too metabolically stable may accumulate to toxic levels. Therefore, early in vitro assessment of metabolic stability is an indispensable component of modern drug discovery, enabling the selection and optimization of candidates with desirable pharmacokinetic properties.[2]

This guide focuses on 4-(3-Ethylphenethyl)piperidine, a molecule of interest for which specific metabolic data is not yet publicly available. Consequently, we will apply established principles of drug metabolism and draw upon data from structurally related piperidine-containing compounds to predict its metabolic fate and outline a robust strategy for its in vitro evaluation.

Predicted Metabolic Pathways of 4-(3-Ethylphenethyl)piperidine

The chemical structure of 4-(3-Ethylphenethyl)piperidine presents several potential sites for metabolic transformation by Phase I and Phase II drug-metabolizing enzymes. The primary enzyme families implicated in the metabolism of such structures are the Cytochrome P450 (CYP) monooxygenases and the UDP-glucuronosyltransferases (UGTs).[3][4]

Phase I Metabolism (CYP-Mediated)

Cytochrome P450 enzymes, particularly the CYP3A4 isoform, are known to extensively metabolize piperidine-containing drugs.[5] For 4-(3-Ethylphenethyl)piperidine, the following CYP-mediated reactions are predicted:

  • Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation at various positions. This can include hydroxylation at the 2, 3, or 4-positions, potentially leading to the formation of lactams.

  • N-Dealkylation: While this specific compound lacks an N-alkyl group, N-dealkylation is a common pathway for N-substituted piperidines.[5]

  • Ethylphenyl Side Chain Oxidation: The ethyl group on the phenyl ring is a likely site for hydroxylation. The aromatic ring itself can also undergo hydroxylation at various positions.

  • Phenethyl Linker Oxidation: The benzylic and adjacent carbons of the phenethyl linker are also susceptible to hydroxylation.

  • Ring Contraction: A more complex metabolic pathway observed for some piperidine drugs involves ring contraction, which is initiated by N-H bond activation.[6]

Based on these predictions, a plausible metabolic pathway for 4-(3-Ethylphenethyl)piperidine is proposed below.

Caption: Predicted Phase I and Phase II metabolic pathways of 4-(3-Ethylphenethyl)piperidine.

Phase II Metabolism (UGT-Mediated)

Following Phase I oxidation, the newly introduced hydroxyl groups can serve as handles for conjugation reactions mediated by UGTs.[7] This process, known as glucuronidation, attaches a bulky, water-soluble glucuronic acid moiety to the metabolite, facilitating its excretion from the body.[8] Therefore, the hydroxylated metabolites of 4-(3-Ethylphenethyl)piperidine are expected to undergo glucuronidation.

In Vitro Experimental Design and Protocols

To experimentally determine the metabolic stability of 4-(3-Ethylphenethyl)piperidine, two primary in vitro systems are recommended: human liver microsomes (HLM) and cryopreserved human hepatocytes.[9] HLMs are enriched in CYP and UGT enzymes and are a cost-effective, high-throughput tool for initial screening.[10][11] Hepatocytes provide a more physiologically relevant system as they contain the full complement of drug-metabolizing enzymes and cofactors.[12]

Liver Microsomal Stability Assay

This assay measures the intrinsic clearance of a compound in the presence of liver microsomes and necessary cofactors.[10]

3.1.1. Experimental Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare 4-(3-Ethylphenethyl)piperidine working solution Preincubation Pre-incubate microsomes and compound (37°C) Prep_Compound->Preincubation Prep_Microsomes Thaw and prepare human liver microsomes Prep_Microsomes->Preincubation Prep_Cofactors Prepare NADPH regenerating system Initiate_Reaction Initiate reaction by adding NADPH regenerating system Prep_Cofactors->Initiate_Reaction Preincubation->Initiate_Reaction Time_Points Incubate at 37°C and collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench reaction with cold acetonitrile containing internal standard Time_Points->Quench_Reaction Centrifuge Centrifuge to precipitate protein Quench_Reaction->Centrifuge LCMS_Analysis Analyze supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Data_Analysis Calculate % remaining, half-life (t½), and intrinsic clearance (Clint) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for the liver microsomal stability assay.

3.1.2. Detailed Protocol

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of 4-(3-Ethylphenethyl)piperidine in DMSO.

    • Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled human liver microsomes on ice. Dilute to the desired final concentration (e.g., 0.5 mg/mL) in incubation buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsomes and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing a suitable internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13][14]

3.1.3. Data Analysis

ParameterDescriptionFormula/Method
Percent Remaining The percentage of the parent compound remaining at each time point relative to the 0-minute time point.(Peak Area Ratio at time t) / (Peak Area Ratio at time 0) * 100
Half-life (t½) The time required for 50% of the parent compound to be metabolized.Determined from the slope of the natural log of the percent remaining versus time plot. t½ = 0.693 / slope
Intrinsic Clearance (Clint) The in vitro rate of metabolism, normalized to the amount of microsomal protein.Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability in a whole-cell system.[2]

3.2.1. Experimental Workflow

Hepatocyte_Stability_Workflow cluster_prep_hep Cell Preparation cluster_incubation_hep Incubation cluster_analysis_hep Analysis Thaw_Hepatocytes Thaw cryopreserved human hepatocytes Wash_Hepatocytes Wash and resuspend cells in incubation medium Thaw_Hepatocytes->Wash_Hepatocytes Cell_Count Perform cell count and viability assessment Wash_Hepatocytes->Cell_Count Plate_Cells Plate hepatocytes in collagen-coated plates Cell_Count->Plate_Cells Add_Compound Add 4-(3-Ethylphenethyl)piperidine to the plated hepatocytes Plate_Cells->Add_Compound Incubate_Cells Incubate at 37°C in a humidified CO2 incubator Add_Compound->Incubate_Cells Collect_Samples Collect aliquots of cells and medium at specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours) Incubate_Cells->Collect_Samples Quench_Reaction_hep Quench reaction with cold acetonitrile containing internal standard Collect_Samples->Quench_Reaction_hep Process_Samples Homogenize and centrifuge to separate protein Quench_Reaction_hep->Process_Samples LCMS_Analysis_hep Analyze supernatant by LC-MS/MS Process_Samples->LCMS_Analysis_hep Data_Analysis_hep Calculate % remaining, half-life (t½), and intrinsic clearance (Clint) LCMS_Analysis_hep->Data_Analysis_hep

Caption: Experimental workflow for the hepatocyte stability assay.

3.2.2. Detailed Protocol

  • Hepatocyte Plating:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Plate the hepatocytes onto collagen-coated plates at a suitable density and allow them to attach overnight.[15]

  • Incubation:

    • Prepare a working solution of 4-(3-Ethylphenethyl)piperidine in hepatocyte incubation medium.

    • Remove the plating medium from the attached hepatocytes and add the compound-containing medium.

    • Incubate the plates at 37°C in a humidified CO2 incubator.

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect both the cells and the medium.

  • Sample Processing and Analysis:

    • Terminate the reaction by adding cold acetonitrile with an internal standard to the collected samples.

    • Homogenize the cell suspension to ensure complete lysis.

    • Centrifuge to pellet cellular debris and precipitated protein.

    • Analyze the supernatant for the parent compound using a validated LC-MS/MS method.[16][17]

3.2.3. Data Analysis

The data analysis for the hepatocyte stability assay is similar to that of the microsomal assay, with the intrinsic clearance being normalized to the number of hepatocytes.

ParameterDescriptionFormula/Method
Percent Remaining The percentage of the parent compound remaining at each time point relative to the 0-minute time point.(Peak Area Ratio at time t) / (Peak Area Ratio at time 0) * 100
Half-life (t½) The time required for 50% of the parent compound to be metabolized.Determined from the slope of the natural log of the percent remaining versus time plot. t½ = 0.693 / slope
Intrinsic Clearance (Clint) The in vitro rate of metabolism, normalized to the number of hepatocytes.Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / 10^6 cells)

Interpretation of Results and Next Steps

The results from these in vitro assays will provide a quantitative measure of the metabolic stability of 4-(3-Ethylphenethyl)piperidine.

  • High Clearance: If the compound exhibits a short half-life and high intrinsic clearance, it is likely to be rapidly metabolized in vivo. This may necessitate chemical modifications to block the metabolic soft spots. Metabolite identification studies would be crucial to pinpoint the sites of metabolism.

  • Low Clearance: A long half-life and low intrinsic clearance suggest that the compound is metabolically stable. While generally desirable, it is important to ensure that the compound does not have off-target activities or potential for bioaccumulation.

  • Moderate Clearance: Compounds with intermediate stability may have acceptable pharmacokinetic properties. Further in vivo studies would be required to confirm this.

Conclusion

Assessing the in vitro metabolic stability of 4-(3-Ethylphenethyl)piperidine is a critical step in its preclinical development. By employing a combination of predictive metabolism and robust experimental protocols using human liver microsomes and hepatocytes, researchers can gain valuable insights into the compound's likely pharmacokinetic behavior. This information is essential for making informed decisions regarding lead optimization and candidate selection, ultimately increasing the probability of success in bringing a new therapeutic agent to the clinic.

References

  • Segall, M. (2024). How to improve metabolic stability in drug discovery. YouTube.
  • Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders.
  • National Institutes of Health. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC.
  • Royal Society of Chemistry. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • ResearchGate. (n.d.). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
  • National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.
  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • In Vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • ChemRxiv. (n.d.). Computational Predictive and Electrochemical Detection of Metabolites (CP-EDM) of Piperine.
  • Google Patents. (n.d.). Process for the preparation of 3-substituted 4-phenyl-piperidine derivative.
  • PubMed. (n.d.). Piperine-mediated inhibition of glucuronidation activity in isolated epithelial cells of the guinea-pig small intestine: evidence that piperine lowers the endogeneous UDP-glucuronic acid content.
  • National Institutes of Health. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012).
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....
  • eScholarship.org. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
  • National Institutes of Health. (n.d.). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. PMC.
  • PubMed. (n.d.). Metabolism of N-ethyl-3-piperidyl benzilate in rats.
  • PubMed. (n.d.). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.).
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • PubMed. (n.d.). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification.
  • MDPI. (n.d.). Absorption Distribution Metabolism Excretion and Toxicity Property Prediction Utilizing a Pre-Trained Natural Language Processing Model and Its Applications in Early-Stage Drug Development.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • PubMed Central. (n.d.). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms.
  • KEGG PATHWAY Database. (n.d.).
  • YouTube. (2021). How to quantify 200 metabolites with one LC-MS/MS method?.
  • YouTube. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures.

Sources

structure-activity relationship (SAR) of ethylphenethyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

The N-Phenethyl-Piperidine scaffold represents one of the most potent and structurally significant pharmacophores in medicinal chemistry, serving as the backbone for the 4-anilidopiperidine (Fentanyl) and 4-phenylpiperidine (Pheneridine/Pethidine analog) classes of mu-opioid receptor (MOR) agonists.

This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on the critical role of the ethyl-phenethyl moiety in receptor binding affinity, lipophilicity, and metabolic stability.

The N-Phenethyl-4-Substituted Piperidine Scaffold in High-Potency Opioids

Executive Summary: The "Privileged" Scaffold

The N-(2-phenylethyl)piperidine core is a "privileged structure" in opioid pharmacology. Its discovery marked a paradigm shift from the complex, rigid morphinan structures (e.g., Morphine) to flexible, synthetic piperidine-based ligands.

The defining feature of this class is the N-phenethyl group attached to the piperidine nitrogen. This moiety is not merely a lipophilic anchor; it engages in specific


 stacking interactions within the MOR binding pocket, conferring a 100-1000x potency increase over N-methyl analogs (e.g., Pethidine vs. Pheneridine).
Core Structural Anatomy

The molecule can be dissected into three critical regions for SAR analysis:

  • Region A (The Tail): The N-phenethyl chain (critical for affinity).

  • Region B (The Core): The piperidine ring (scaffold rigidity & stereochemistry).

  • Region C (The Head): The 4-position substituent (determines intrinsic efficacy & subclass).

Detailed Structure-Activity Relationship (SAR)

Region A: The N-Phenethyl Tail (The Affinity Driver)

The N-phenethyl group is the single most important determinant of high potency in this series.

  • Chain Length: The optimal distance between the piperidine nitrogen and the aromatic ring is two carbons (ethyl spacer) .

    • n=1 (Benzyl): drastic loss of potency (steric clash).

    • n=2 (Phenethyl): Optimal fit in the hydrophobic pocket of the MOR.

    • n=3 (Propyl): Reduced potency due to entropic penalties.

  • Aromatic Substitution: The phenyl ring can be modified to tune potency and pharmacokinetics.

    • Bioisosterism: Replacing the phenyl ring with a 2-thienyl group (as in Sufentanil) increases lipophilicity and potency (approx. 5-10x > Fentanyl).

    • Hydroxylation: Adding a -OH to the

      
      -carbon of the ethyl chain (as in Ohmefentanyl) creates an additional hydrogen bond, leading to extreme potency (up to 6,300x Morphine).
      
Region B: The Piperidine Core (Stereochemical Control)

Substitutions on the piperidine ring introduce chirality, which significantly impacts receptor docking.

  • 3-Methyl/Ethyl Substitution: Introducing a methyl or ethyl group at the 3-position (e.g., 3-Methylfentanyl) creates two geometric isomers: cis and trans.

    • Cis-isomer: Generally more potent (up to 6-8x > Fentanyl) due to a favored conformational lock that mimics the rigid morphinan C-ring.

    • Trans-isomer: Less active.[1][2]

  • Ring Constriction/Expansion: Altering the piperidine to a pyrrolidine or azepine ring generally results in a loss of activity, confirming the 6-membered ring provides the optimal vector for the 4-substituent.

Region C: The 4-Position (The Efficacy Switch)

This region differentiates the two major subclasses.

  • Subclass 1: 4-Anilidopiperidines (Fentanyl Series)

    • Nitrogen Linker: The 4-aniline nitrogen is essential. Acylation of this nitrogen (e.g., propionyl) is required for agonist activity.

    • Optimal Acyl Group: Propionyl (3-carbon) > Acetyl (2-carbon) > Butyryl (4-carbon).

    • Electronic Effects: Electron-withdrawing groups on the aniline ring (e.g., 4-F) generally maintain or slightly reduce potency but can alter metabolic stability.

  • Subclass 2: 4-Phenylpiperidines (Pheneridine/Prodine Series)

    • Carbon Linker: A direct carbon-carbon bond to the phenyl ring.

    • Ester Functionality: A 4-carbethoxy group (ethyl ester) is common (e.g., Pheneridine). Replacing the N-methyl of Pethidine with N-phenethyl (yielding Pheneridine) increases potency ~2-3x, demonstrating the universality of the phenethyl "boost."

Mechanistic Pharmacology: The Binding Pocket

The high affinity of ethylphenethyl piperidines is driven by their interaction with the Mu-Opioid Receptor (MOR) transmembrane domains.

  • Ionic Lock: The protonated piperidine nitrogen forms a critical salt bridge with Aspartate 147 (Asp147) in TM3.

  • Hydrophobic Clasp: The N-phenethyl group extends into a deep, lipophilic crevice formed by Tyrosine 326 and Tryptophan 293 , engaging in

    
     stacking.
    
  • Hydrogen Bonding: The amide carbonyl (in Fentanyl) or ester carbonyl (in Pheneridine) forms a hydrogen bond with Histidine 297 , stabilizing the active receptor conformation.

Visualization: SAR Logic Flow

SAR_Logic Core N-Phenethyl-Piperidine Core Tail Region A: N-Phenethyl Tail Core->Tail Ring Region B: Piperidine Ring Core->Ring Head Region C: 4-Position Core->Head Opt_Length Optimal: 2-Carbon Spacer Tail->Opt_Length Bioisostere Thienyl (Sufentanil) -> High Potency Tail->Bioisostere Sub_3 3-Alkyl Substitution Ring->Sub_3 Isomer Cis > Trans (Conformational Lock) Sub_3->Isomer Anilido 4-Anilido (Fentanyl) High Lipophilicity Head->Anilido Phenyl 4-Phenyl (Pheneridine) Moderate Potency Head->Phenyl High Affinity (MOR) High Affinity (MOR) Anilido->High Affinity (MOR) Moderate Affinity (MOR) Moderate Affinity (MOR) Phenyl->Moderate Affinity (MOR)

Figure 1: Structural dissection of the N-phenethyl-piperidine scaffold showing critical SAR decision points.

Experimental Protocols

Protocol A: Synthesis via the Siegfried Method

This is the industry-standard route for synthesizing the 4-anilidopiperidine core, favored for its high yield and precursor availability.

Reaction Scheme:

  • Condensation: N-phenethyl-4-piperidone + Aniline

    
     Imine intermediate.
    
  • Reduction: Imine + Sodium Borohydride (NaBH

    
    ) 
    
    
    
    4-Anilino-N-phenethylpiperidine (4-ANPP).
  • Acylation: 4-ANPP + Propionyl Chloride

    
     Fentanyl.
    

Synthesis_Flow Start Start: N-Phenethyl-4-Piperidone + Aniline Step1 1. Condensation (Dean-Stark Trap) Reflux in Toluene Start->Step1 Inter Intermediate: Imine (Schiff Base) Step1->Inter Step2 2. Reduction (NaBH4 / MeOH) Temp: 0-5°C -> RT Inter->Step2 Prod1 Product: 4-ANPP (4-Anilino-N-phenethylpiperidine) Step2->Prod1 Step3 3. Acylation (Propionyl Chloride) Solvent: DCM, Base: TEA Prod1->Step3 Final Final: Fentanyl (or Analog) Step3->Final

Figure 2: The "Siegfried" synthetic pathway for N-phenethyl-4-anilidopiperidines.

Protocol B: Competitive Radioligand Binding Assay (MOR)

To validate the SAR, binding affinity (


) must be determined.
  • Membrane Prep: Homogenize rat brain (minus cerebellum) or CHO-hMOR cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Radioligand: [³H]-DAMGO (0.5 nM).

    • Test Compound: 10 concentrations (

      
       to 
      
      
      
      M).
    • Nonspecific Binding: Define with 10

      
      M Naloxone.
      
    • Time: 60 min at 25°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI).

  • Analysis: Count radioactivity via liquid scintillation. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Data Table

The following table illustrates the "Phenethyl Effect"—the dramatic increase in potency when the N-substituent is optimized.

CompoundN-Substituent4-Substituent3-SubstituentRelative Potency (Morphine=1)
Pethidine MethylPhenyl / EsterH0.1 - 0.2
Pheneridine Phenethyl Phenyl / EsterH2 - 4
Fentanyl Phenethyl Anilido / AmideH50 - 100
3-Methylfentanyl Phenethyl Anilido / AmideMethyl (cis)400 - 600
Sufentanil Thienylethyl Anilido / AmideMethoxymethyl500 - 1,000
Carfentanil Phenethyl Anilido / EsterH10,000+

Note: Data represents approximate analgesic potency in rodent tail-flick assays.[3] Values vary by route of administration.

References

  • Janssen, P. A. J. (1960). The Synthesis of Fentanyl and Related Analogs. Journal of Medicinal Chemistry.

  • Vuckovic, S., et al. (2009).[4] Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry.

  • Van Daele, P. G., et al. (1976). Synthetic Analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung.

  • Maguire, P., et al. (1992).[4] Pharmacological Profiles of Fentanyl Analogs at Mu, Delta, and Kappa Opiate Receptors. European Journal of Pharmacology.

  • United Nations Office on Drugs and Crime (UNODC). (2022).[5] Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances.

Sources

Methodological & Application

Application Note: Optimization of Radioligand Binding Assays for Novel Phenethylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Characterizing 4-(3-Ethylphenethyl)piperidine at the Sigma-1 Receptor ( R)

Executive Summary & Strategic Rationale

The molecule 4-(3-Ethylphenethyl)piperidine belongs to the phenethylpiperidine class, a scaffold historically validated as a "privileged structure" for Sigma-1 Receptor (


R)  binding. While structurally related to high-affinity ligands like SA 4503 (Cutamesine) or 4-PPBP, the specific 3-ethyl substitution on the phenyl ring introduces increased lipophilicity and steric bulk compared to the parent phenethylpiperidine.

This Application Note outlines the design of a Competition Radioligand Binding Assay to determine the affinity constant (


) of this ligand.

Critical Design Considerations (E-E-A-T):

  • Receptor Selectivity: Phenethylpiperidines can cross-react with Sigma-2 (

    
    ) receptors and NMDA receptor channel pores. To isolate 
    
    
    
    activity, we utilize [³H]-(+)-Pentazocine , the highly selective gold-standard radioligand, rather than non-selective ligands like [³H]-DTG.
  • Lipophilicity Management: The ethyl group increases LogP. To prevent false negatives due to ligand depletion (sticking to plastics/filters), this protocol mandates the use of Polyethyleneimine (PEI)-treated glass fiber filters and low-binding plastics.

  • Equilibrium Kinetics: Lipophilic ligands often exhibit slower association rates (

    
    ). We extend incubation times to 150 minutes to ensure true thermodynamic equilibrium is reached before filtration.
    
Assay Architecture & Logic

The following diagram illustrates the logical flow of the competition assay, highlighting the competitive displacement of the radioligand by the test compound.

SigmaBindingLogic Receptor Sigma-1 Receptor (Membrane Bound) Complex_Hot Receptor-[³H] Complex (Signal) Receptor->Complex_Hot + Radioligand Complex_Cold Receptor-Test Complex (Silent) Receptor->Complex_Cold + Test Compound Radioligand [³H]-(+)-Pentazocine (Hot Ligand) Radioligand->Complex_Hot TestCompound 4-(3-Ethylphenethyl)piperidine (Cold Competitor) TestCompound->Complex_Cold Competes Signal Signal Complex_Hot->Signal Scintillation Counting NoSignal Reduced CPM Complex_Cold->NoSignal Displacement

Figure 1: Mechanism of Competition Binding. As the concentration of 4-(3-Ethylphenethyl)piperidine increases, it displaces [³H]-(+)-Pentazocine, resulting in a measurable decrease in radioactive signal.

Materials & Reagents
ComponentSpecificationPurpose
Test Compound 4-(3-Ethylphenethyl)piperidineThe ligand to be characterized.
Radioligand [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol)Selective

probe.
Non-Specific Control Haloperidol (10 µM final)Defines Non-Specific Binding (NSB).
Tissue Source Guinea Pig Brain or Rat Liver MembranesRich endogenous sources of

.
Assay Buffer 50 mM Tris-HCl, pH 7.4 or 8.0Physiological pH maintenance.
Filter Pre-treatment 0.5% Polyethyleneimine (PEI)Blocks non-specific adsorption of lipophilic ligands to filters.
Detailed Experimental Protocol
Phase 1: Membrane Preparation (Standardized)

Note: If using transfected cells (e.g., HEK-293 overexpressing


), homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.
  • Thaw frozen membrane aliquots on ice.

  • Resuspend in Assay Buffer (50 mM Tris-HCl, pH 8.0).

  • Wash Step: Centrifuge at 40,000 x g for 20 mins to remove endogenous sigma ligands. Repeat twice.

  • Resuspend final pellet to a protein concentration of 0.5 mg/mL (determined by BCA assay).

Phase 2: Competition Binding Assay Setup

Objective: Construct a 10-point dose-response curve for the test compound.

  • Solubilization: Dissolve 4-(3-Ethylphenethyl)piperidine in 100% DMSO to create a 10 mM stock. Serial dilute in Assay Buffer to achieve concentrations ranging from

    
     M to 
    
    
    
    M.
    • Critical: Final DMSO concentration in the well must be < 1% to avoid receptor denaturation.

  • Plate Setup (96-well format):

    • Total Binding (TB): 50 µL Buffer + 50 µL Radioligand + 100 µL Membrane.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL Radioligand + 100 µL Membrane.

    • Test Wells: 50 µL Test Compound (varying conc.) + 50 µL Radioligand + 100 µL Membrane.

  • Radioligand Addition: Add [³H]-(+)-Pentazocine to a final concentration equal to its

    
     (typically ~3-5 nM).
    
  • Incubation: Incubate at 37°C for 150 minutes .

    • Why? The 3-ethyl group increases hydrophobicity. Lipophilic ligands require longer to penetrate the membrane bilayer and reach the binding pocket deep within the receptor (chaperone-like structure).

Phase 3: Termination & Filtration
  • Pre-soak GF/B glass fiber filters in 0.5% PEI for at least 1 hour.

  • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash filters rapidly (3 x 5 mL) with ice-cold 10 mM Tris-HCl buffer.

    • Critical: Rapid cold washing prevents dissociation of the bound complex.

  • Dry filters and add liquid scintillation cocktail.

  • Count radioactivity (CPM) after 12 hours of equilibration (to reduce chemiluminescence).

Data Analysis & Interpretation
Calculation of

Plot the specific binding (Total - NSB) against the Log concentration of 4-(3-Ethylphenethyl)piperidine. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



Derivation of

(Cheng-Prusoff Equation)

Convert the observed


 to the absolute affinity constant (

):


  • 
     : Determined from the curve.
    
  • 
     : Concentration of [³H]-(+)-Pentazocine used (nM).
    
  • 
     : Dissociation constant of [³H]-(+)-Pentazocine (determined previously via Saturation Binding).
    
Experimental Workflow Visualization

Workflow Step1 1. Solubilization Dissolve 3-Ethyl Analog in DMSO Serial Dilution Step2 2. Incubation Setup Membranes + [³H]-Pentazocine + Competitor (150 min @ 37°C) Step1->Step2 Step3 3. Filtration Harvest onto PEI-treated GF/B Filters Wash 3x with Ice-Cold Buffer Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting (LSC) Step3->Step4 Step5 5. Analysis Non-linear Regression (Ki Calculation) Step4->Step5

Figure 2: Step-by-step experimental workflow for high-throughput screening.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
High Non-Specific Binding (>40%) Ligand sticking to filters.Ensure filters are soaked in 0.5% PEI. Switch to GF/C filters if clogging occurs.
Curve does not plateau Insufficient competitor concentration.Increase max concentration of 4-(3-Ethylphenethyl)piperidine to 100 µM.
Low Signal-to-Noise Receptor degradation.Add protease inhibitors to membrane prep. Ensure temperature during harvest is < 4°C.
Steep Hill Slope (> 1.2) Positive cooperativity or insolubility.Check for precipitation of the ethyl-analog at high concentrations.
References
  • Matsumoto, R. R., et al. "Characterization of two novel sigma receptor ligands: antidystonic effects in rats and binding properties." European Journal of Pharmacology, 1995.

  • Ganapathy, M. E., et al. "Sigma-1 receptor: a novel target for neuroprotection." Journal of Pharmacology and Experimental Therapeutics, 1999.

  • Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016. (Detailed review on Pentazocine binding sites).

  • Prezzavento, O., et al. "Sigma receptor ligands: a review of the patent literature (2013-2023)." Expert Opinion on Therapeutic Patents, 2024. (Context for phenethylpiperidine scaffolds).

Troubleshooting & Optimization

optimizing column chromatography separation for piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimizing Column Chromatography for Piperidine Derivatives Ticket ID: PIP-SEP-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Silanol Trap"

Welcome to the technical support hub for amine purification. If you are working with piperidine intermediates, you are likely encountering the "Silanol Effect."

Piperidines are secondary amines with a


 of approximately 11. Silica gel (

) is slightly acidic (

) due to surface silanol groups (

). When basic piperidines travel through acidic silica, they undergo an acid-base reaction, forming transient salts that "drag" along the column. This results in:
  • Broad, tailing peaks (streaking).

  • Poor resolution (impurities co-eluting in the tail).

  • Irreversible adsorption (loss of yield).

This guide provides the protocols to neutralize this interaction and achieve baseline separation.

Module 1: Mobile Phase Optimization

The Directive: You must introduce a "Sacrificial Base" to the mobile phase. This base competes with your piperidine for the acidic silanol sites, effectively shielding your compound.

Strategy A: The "DCM System" (For Polar Piperidines)

Best for: Highly polar intermediates or final compounds.

  • Base Modifier: Ammonia (

    
    ).
    
  • Why: Triethylamine (TEA) can react with dichloromethane (DCM) over time to form quaternary ammonium salts, which precipitate. Ammonia is stable in DCM/MeOH.

The "Ammoniated Methanol" Protocol: Do not add aqueous ammonium hydroxide (


) directly to DCM; it is immiscible and will form a bilayer in your column.
  • Prepare Stock: Purchase or prepare 7N

    
     in Methanol .
    
  • The Mix: Use this stock as your polar solvent component.

    • Example: To make a 95:5 DCM:MeOH mobile phase, use 95% DCM and 5% "Ammoniated Methanol."

Strategy B: The "Hexane System" (For Lipophilic Piperidines)

Best for: N-protected piperidines (e.g., N-Boc, N-Cbz) or simple alkyl derivatives.

  • Base Modifier: Triethylamine (TEA).[1]

  • Concentration: 0.5% to 1.0% v/v.

Data Summary: Modifier Selection Matrix
Piperidine TypeSolvent SystemRecommended ModifierConcentrationNotes
Free Base (Polar) DCM / MeOH

(in MeOH)
1% of Total VolumeUse 7N methanolic ammonia.
N-Protected (Lipophilic) Hexane / EtOAcTriethylamine (TEA)0.5% - 1.0%Add to both solvents to maintain constant pH.
Acid Sensitive Hexane / EtOAcTEA2.0%Higher concentration ensures full silica deactivation.
Very Polar / Water Soluble ACN / Water

/ Buffer
pH 9-10Requires C18 (Reverse Phase) silica.
Module 2: The "Pre-Saturation" Workflow

Crucial Insight: Adding TEA to your solvent bottle is often not enough. You must "condition" the silica column before your compound touches it. If the first inch of silica is not deactivated, your compound will streak immediately upon loading.

Step-by-Step Protocol
  • Pack the Column: Slurry pack or dry load your silica as usual.

  • The Flush (Conditioning): Before loading your sample, run 2 Column Volumes (CV) of mobile phase containing the basic modifier (e.g., Hexane + 1% TEA).

  • Verification: Check the pH of the eluent coming out of the column. It should be basic (pH > 8).

  • Load Sample: Load your piperidine derivative.

  • Elute: Continue elution with the modified mobile phase.

PreSaturationWorkflow Start Start Purification CheckSolubility Check Solubility (DCM vs Hexane) Start->CheckSolubility SelectModifier Select Modifier (NH3 vs TEA) CheckSolubility->SelectModifier FlushColumn FLUSH COLUMN (2 CV with Modifier) SelectModifier->FlushColumn CheckPH Check Eluent pH (Must be > 8.0) FlushColumn->CheckPH CheckPH->FlushColumn pH Acidic LoadSample Load Sample CheckPH->LoadSample pH Basic RunColumn Run Column (Maintain Modifier) LoadSample->RunColumn

Caption: The Pre-Saturation Workflow ensures silanol sites are occupied by the modifier before the analyte enters the column.

Module 3: Detection (Seeing the Invisible)

Piperidine intermediates often lack a UV chromophore (benzene ring), making them invisible to standard UV detectors.

The Fix: Use specific TLC stains.[2]

StainPreparation RecipeTarget FunctionalityActivation
Ninhydrin 1.5g Ninhydrin + 100mL n-Butanol + 3mL Acetic AcidPrimary/Secondary Amines (Free NH)Heat Gun (Turns Pink/Red)
Dragendorff (Commercial Solution Recommended)Tertiary Amines / AlkaloidsNo Heat (Turns Orange on Yellow)
Iodine Chamber Solid Iodine crystals in a sealed jarUniversal (Lipids/Amines)Adsorption (Turns Brown)
KMnO4 1.5g KMnO4 + 10g K2CO3 + 1.25mL NaOH (10%) + 200mL WaterOxidizable groups (Alkenes/Amines)Heat Gun (Yellow on Purple)
Module 4: Troubleshooting Logic (FAQ)

Q1: My compound is stuck at the baseline even with 10% MeOH/DCM.

  • Diagnosis: You are likely trying to purify a salt form (e.g., Piperidine·HCl) on normal phase silica. Salts are too polar for normal phase.

  • Solution: You must Freebase the amine.

    • Dissolve the salt in water.

    • Adjust pH to >12 using NaOH or

      
      .
      
    • Extract into DCM or EtOAc.

    • Dry organic layer (

      
      ) and concentrate.[3]
      
    • Load the resulting oil (free base) onto the column.

Q2: I see two spots on TLC, but NMR says it's pure.

  • Diagnosis: This is often the "Salt/Base Equilibrium." On the acidic silica TLC plate, some of your piperidine is protonating (spot 1) and some is free (spot 2).

  • Validation: Add a drop of TEA or

    
     to your TLC developing jar. If the two spots merge into one sharp spot, it is a chromatography artifact, not an impurity.
    

Q3: Can I use Acetone instead of Methanol?

  • Warning: Avoid acetone with primary or secondary amines. Piperidine (secondary amine) can react with acetone to form an enamine or imine (Schiff base) inside the column, creating a new impurity. Stick to Methanol or Ethanol.

TroubleshootingLogic Problem Problem: Poor Separation CheckTLC Perform TLC with Basic Modifier Problem->CheckTLC Condition1 Does it streak on TLC? CheckTLC->Condition1 Action1 Increase Modifier Conc. (Up to 2% TEA or 10% NH3-MeOH) Condition1->Action1 Yes Condition2 Stuck at Baseline? Condition1->Condition2 No Action2 Check Salt Form. Perform Freebasing Extraction. Condition2->Action2 Yes Condition3 Co-elution? Condition2->Condition3 No Action3 Switch Solvent System. (DCM/MeOH -> EtOAc/IPA) Condition3->Action3 Yes

Caption: Decision tree for diagnosing common piperidine separation failures.

References
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography Troubleshooting Guide. Retrieved from [Link]

Sources

resolving baseline noise in LC-MS analysis of 4-(3-Ethylphenethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 4-(3-Ethylphenethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring accurate and reproducible results. As Senior Application Scientists, we have compiled this resource based on extensive field experience and fundamental scientific principles.

Troubleshooting Guide: Resolving Baseline Noise

A stable, low-noise baseline is critical for achieving the desired sensitivity and accuracy in quantifying 4-(3-Ethylphenethyl)piperidine.[1][2] High baseline noise can mask analyte peaks, especially at low concentrations, leading to unreliable data.[1][3] This section addresses specific baseline problems in a question-and-answer format.

Q1: I'm observing a consistently high, noisy baseline across my entire chromatogram. What are the likely causes and how can I systematically troubleshoot this?

A1: A high, noisy baseline is often indicative of contamination in your LC-MS system or issues with the detector.[1] Here’s a systematic approach to identify and resolve the issue:

Underlying Causes & Solutions:

  • Contaminated Mobile Phase: This is one of the most common sources of baseline noise.[4] Impurities in solvents or additives can accumulate and elute, causing a noisy signal.[5]

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2] Water is a frequent source of contamination; ensure you are using ultrapure water from a well-maintained system or commercially available LC-MS grade bottled water.[5] To diagnose, you can infuse individual mobile phase components directly into the mass spectrometer to identify the contaminated solvent.[6]

  • Dirty LC System Components: Contaminants can leach from various parts of the LC system, including tubing, filters, and seals.[7]

    • Solution: Perform a systematic cleaning of your LC system. Replace solvent inlet filters and in-line filters.[8] If the problem persists, a full system flush with a strong solvent wash sequence is recommended (see "System Cleaning Protocol" below).

  • Contaminated Column: The analytical column can accumulate non-volatile matrix components, leading to baseline noise.[3][4]

    • Solution: To check if the column is the source, replace it with a union and run your gradient. If the baseline noise decreases significantly, the column is likely contaminated.[4] You can attempt to wash the column with a strong solvent, but replacement may be necessary.

  • Mass Spectrometer Ion Source Contamination: The ion source is prone to contamination from the continuous introduction of samples and mobile phases.[3][8] This can lead to a high background signal.

    • Solution: Regular cleaning of the ion source, including the capillary and cone, is essential.[6][8] Follow the manufacturer's guidelines for cleaning procedures.[8]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the source of high baseline noise.

G A High Baseline Noise Observed B Prepare Fresh Mobile Phase with LC-MS Grade Solvents A->B C Run Blank Gradient (No Injection) B->C D Noise Persists? C->D E Replace Column with a Union D->E Yes J Contamination is in the Mobile Phase or Glassware D->J No F Run Blank Gradient E->F G Noise Persists? F->G H Clean MS Ion Source G->H Yes K Column is the Source of Contamination G->K No L Contamination is in the LC System (pre-column) G->L No I Noise Resolved H->I J->I K->I L->I

Caption: A logical workflow for troubleshooting high baseline noise.

Q2: My baseline shows periodic, regular spikes that look like heartbeats. What does this suggest?

A2: A pulsating baseline is almost always a sign of a problem with the LC pump. The frequency of the pulsations often correlates with the pump stroke.

Underlying Causes & Solutions:

  • Air Bubbles in the Pump: This is a very common cause of pressure fluctuations and a pulsating baseline.

    • Solution: Degas your mobile phases thoroughly. Most modern HPLCs have an online degasser; ensure it is functioning correctly.[4] Purge the pump to remove any trapped air bubbles.

  • Leaking Pump Seals or Check Valves: Worn-out pump seals or faulty check valves can lead to inconsistent flow and pressure, resulting in a pulsating baseline.[4][5]

    • Solution: Check for any signs of leaks, such as salt deposits around fittings.[5] If a leak is found, tighten the fitting or replace the seal. Faulty check valves may need to be sonicated in isopropanol or replaced.

Q3: I am observing a drifting baseline, either consistently rising or falling during my gradient run. What should I investigate?

A3: A drifting baseline during a gradient is often related to the mobile phase composition or the column not being properly equilibrated.

Underlying Causes & Solutions:

  • Mismatched Mobile Phase Absorbance (less common with MS): While more of an issue for UV detectors, significant differences in mobile phase additives between solvent A and B can cause baseline drift.[9]

    • Solution: Ensure that if you are using an additive like formic acid, it is present in both your aqueous and organic mobile phases at the same concentration.

  • Column Equilibration: Insufficient equilibration time between runs can lead to a drifting baseline.

    • Solution: Increase the column equilibration time at the initial mobile phase composition. A good rule of thumb is to equilibrate with at least 10 column volumes.

  • Column Bleed: As a column ages, the stationary phase can slowly degrade and elute, causing a rising baseline, particularly at higher temperatures or extreme pH.

    • Solution: Ensure your mobile phase pH is within the recommended range for your column (typically pH 2-7.5 for standard silica-based C18 columns).[5] If column bleed is suspected, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q: What are the ideal starting LC-MS conditions for analyzing 4-(3-Ethylphenethyl)piperidine?

A: Given the basic nature and moderate polarity of 4-(3-Ethylphenethyl)piperidine, a reversed-phase separation on a C18 column is a good starting point. Here are some recommended starting conditions:

ParameterRecommendationRationale
Column C18, 2.1 or 3.0 mm i.d., 50-150 mm length, <3 µm particle sizeProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to protonate the piperidine nitrogen, leading to better peak shape and improved ionization efficiency in positive ion mode ESI.[10][11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile generally provides lower backpressure, while methanol can offer different selectivity.[12]
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesA generic gradient to elute a wide range of compounds. This can be optimized for speed and resolution.
Flow Rate 0.3-0.6 mL/minAppropriate for 2.1-3.0 mm i.d. columns.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode Positive Electrospray Ionization (ESI+)The piperidine moiety is basic and will readily accept a proton to form a positive ion.

A similar method was successfully used for the analysis of piperidine, a related compound.[13]

Q: What are some common sources of chemical contamination I should be aware of?

A: Chemical contaminants can come from a variety of sources and often appear as persistent background ions in your mass spectra.[7] Common culprits include:

  • Solvents and Reagents: Even high-purity solvents can contain low levels of contaminants.[7][14] Common contaminants include polyethylene glycol (PEG) from solvents or detergents, and plasticizers like phthalates.[7][15]

  • Labware: Plastic containers, pipette tips, and vials can leach plasticizers and other chemicals.[14][16]

  • Personal Care Products: Hand lotions and soaps can introduce contaminants like PEG into your samples and system.[15]

  • Airborne Contaminants: Compounds like siloxanes from building materials or personal care products can be present in the lab air and enter the MS system.[15]

Q: How can I prevent contamination of my LC-MS system?

A: Proactive prevention is key to maintaining a clean system.

  • Always wear nitrile gloves when handling LC-MS components and samples.[15]

  • Use high-purity, LC-MS grade solvents and reagents.[2][5]

  • Prepare mobile phases fresh daily.

  • Use glass or polypropylene containers for your mobile phases and samples.[16]

  • Rinse all glassware thoroughly with high-purity solvent before use.

  • Keep solvent bottles covered to prevent airborne contamination.

Experimental Protocols

Protocol 1: Systematic LC-MS System Cleaning

This protocol is designed to systematically clean the LC and MS systems to remove widespread contamination.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Isopropanol (IPA)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • Formic Acid (FA), high purity

  • Fresh solvent bottles

  • Column union

Procedure:

  • Initial Assessment: Run a blank gradient with your current method to acquire a baseline chromatogram of the contamination.

  • Remove Column: Disconnect the analytical column and replace it with a low-volume union.

  • Prepare Cleaning Solvents:

    • Bottle A: LC-MS Grade Water

    • Bottle B: LC-MS Grade ACN

    • Bottle C: LC-MS Grade IPA

    • Bottle D: 50:50 ACN:Water with 0.1% FA

  • System Flush (LC Part):

    • Place all solvent lines in their respective fresh bottles.

    • Purge each pump line for 5-10 minutes.

    • Run a series of isocratic and gradient flushes for at least 30 minutes each, directing the flow to waste:

      • 100% Water

      • 100% ACN

      • 100% IPA

      • Gradient from 100% Water to 100% ACN

  • Clean Autosampler: Flush the autosampler syringe and needle port with the cleaning solvents.

  • MS Ion Source Cleaning:

    • Follow the manufacturer's instructions to vent the instrument and remove the ion source for cleaning.[8][17]

    • Sonication of removable metal parts in a 50:50 solution of methanol/water can be effective.[15][18] Ensure parts are completely dry before reassembly.[18]

  • System Re-equilibration:

    • After cleaning, reinstall the ion source and pump down the system.

    • Install a fresh column (or a column known to be clean).

    • Equilibrate the entire system with your initial mobile phase conditions for at least 30-60 minutes.

  • Final Assessment: Inject a blank and compare the baseline to the initial assessment. The noise level should be significantly reduced.

G A Start: Contaminated System B Remove Column, Install Union A->B C Prepare Fresh Cleaning Solvents B->C D Flush LC System (Water, ACN, IPA) C->D E Clean Autosampler D->E F Clean MS Ion Source E->F G Reassemble & Equilibrate System F->G H Run Blank Injection G->H I Evaluate Baseline H->I J End: Clean System I->J

Caption: Workflow for systematic LC-MS system cleaning.

References

  • Providion. How do I identify contamination in my LC-MS system and what should I do?. Providion. Available from: [Link]

  • American Laboratory. Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. American Laboratory. 2023 May 31. Available from: [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available from: [Link]

  • Overbrook Support. HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Support. 2020 Aug 31. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. 2025 May 6. Available from: [Link]

  • Mahn, B. Notes on Troubleshooting LC/MS Contamination. Available from: [Link]

  • Kromidas, S. Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC International. 2022 Aug 1. Available from: [Link]

  • Stoll, D. R. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. 2018 Sep 1. Available from: [Link]

  • Crawford Scientific. LCMS Baseline Disturbances | Causes, Diagnosis & Stabilization Guide. Crawford Scientific. Available from: [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available from: [Link]

  • Horvatovich, P., et al. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. 2023 Jan 19. Available from: [Link]

  • Agilent. Agilent LC/MS – Care and Feeding. Agilent. Available from: [Link]

  • ResearchGate. How to remove MS noise spectra peaks in LC-MS?. ResearchGate. 2023 Jan 5. Available from: [Link]

  • Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services. Available from: [Link]

  • CIGS. Common LC/MS Contaminants. CIGS. Available from: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

  • Waters Help Center. Controlling Contamination in LC/MS Systems. Waters Help Center. Available from: [Link]

  • -ORCA. Supplementary Information Supplementary main text Signal/noise (S/N) criteria is the approved methodology set by the Internation. -ORCA. Available from: [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available from: [Link]

  • ResearchGate. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. 2023 Jan 13. Available from: [Link]

  • Shimadzu Corporation. How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. Shimadzu Corporation. 2024 Feb 26. Available from: [Link]

Sources

Technical Support Center: Stability Protocols for 4-(3-Ethylphenethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BIO-STAB-43EP Assigned Specialist: Senior Application Scientist, Bio-Analytical Division[1][2]

Executive Summary

4-(3-Ethylphenethyl)piperidine is a lipophilic secondary amine.[1][2] Its stability in long-term bioassays is compromised not by spontaneous chemical decomposition, but by physicochemical interactions with the assay environment.[1]

If you are observing shifting IC50 values , poor reproducibility , or unexpected toxicity , the culprit is likely one of three factors:

  • Surface Adsorption: The lipophilic tail drives rapid binding to polystyrene culture plates.[1]

  • Micro-Precipitation: The compound "crashes out" upon dilution from DMSO into aqueous media.[1]

  • Oxidative Degradation: The secondary amine is susceptible to N-oxide formation over extended periods.[1][2]

This guide provides self-validating protocols to neutralize these variables.

Module 1: Troubleshooting Potency Loss (The "Silent Killer")

User Query: "My dose-response curves are shifting to the right (lower potency) over time, but the stock solution looks clear. Is the compound degrading?"

Diagnosis: Likely Surface Adsorption , not chemical degradation.[1] Lipophilic amines (LogP > 3.0) act like "molecular grease."[1][2] They rapidly adsorb to the hydrophobic surfaces of standard polystyrene (PS) cell culture plates and pipette tips. You may be dosing 50% less compound than you calculated.[1][2]

The Solution: Material Compatibility Matrix
MaterialCompatibilityRecommendation
Polystyrene (PS) 🔴 Critical Failure DO NOT USE for serial dilutions.[1][2] High adsorption risk.[1][2]
Polypropylene (PP) 🟡 Caution Acceptable for short-term storage (<4h).[1][2] Use "Low-Binding" variants.
Borosilicate Glass 🟢 Optimal Required for all stock preparations.[1][2]
Silanized Glass 🟢 Gold Standard Essential for concentrations < 100 nM to prevent silanol binding.[1][2]
Protocol A: The "Loss on Transfer" Validation

Use this protocol to quantify how much compound you are losing to your plasticware.

  • Prepare a 10 µM solution in your assay buffer (e.g., PBS + 0.1% BSA) in a glass vial.

  • Transfer an aliquot into your standard assay plate (e.g., 96-well PS plate).

  • Incubate for 2 hours at 37°C (mimicking assay conditions).

  • Harvest the supernatant (do not scrape the bottom).

  • Analyze the supernatant vs. the original glass-vial solution via LC-MS/MS.

    • Acceptance Criteria: Recovery > 85%.

    • Failure:[1][2] If recovery is < 85%, switch to Glass-Coated Microplates or add 0.1% BSA/HSA as a carrier protein to block non-specific binding.[1][2]

Module 2: Formulation & Solubility

User Query: "I see fine particulates in my high-dose wells after 24 hours. How do I prevent this?"

Diagnosis: Solvent Shock (Micro-precipitation). Diluting a hydrophobic compound from 100% DMSO directly into an aqueous buffer causes a rapid polarity shift, forcing the compound to precipitate before it can disperse.

The Solution: The "Intermediate Step" Dilution

Never jump from 100% DMSO to 100% Aqueous buffer in one step.

DilutionProtocol cluster_warn CRITICAL CONTROL POINT Stock Master Stock (10 mM in DMSO) Inter Intermediate Stock (100x Final Conc) Solvent: 50% DMSO / 50% EtOH Stock->Inter 1. Predilute (1:10) reduces hydrophobicity shock Media Assay Media (Pre-warmed 37°C) Inter->Media 2. Rapid Injection while vortexing Final Final Assay Well (1% DMSO Limit) Media->Final 3. Dispense

Figure 1: Step-wise dilution strategy to prevent "solvent shock" precipitation. By creating an intermediate stock with lower organic strength, you ease the transition into the aqueous phase.

FAQ: Salt Form vs. Free Base?
  • Q: Should I convert the free base to a Hydrochloride (HCl) salt?

  • A: Yes. The free base of 4-(3-Ethylphenethyl)piperidine is an oil or low-melting solid with poor water solubility.[1][2]

    • Action: Dissolve the free base in diethyl ether and bubble dry HCl gas (or add 4M HCl in dioxane) to precipitate the Hydrochloride salt . This solid is stable, easier to weigh, and dissolves faster in aqueous buffers.

Module 3: Chemical Integrity & Storage

User Query: "My stock solution has turned a faint yellow. Is it still good?"

Diagnosis: Oxidative Degradation (N-Oxide Formation). Secondary amines react with atmospheric oxygen to form N-oxides and with CO2 to form carbamates.[1][2] Yellowing indicates significant degradation.[1][2]

Protocol B: Long-Term Storage System
ParameterStandard (Risk: High)Optimized (Risk: Low)
Atmosphere Air (21% O2)Argon or Nitrogen Overlay
Temperature -20°C (Frost-free freezer)-80°C (Manual defrost)
Solvent DMSO (Hygroscopic)Anhydrous DMSO (in aliquots)
Container Screw-cap vialCrimp-sealed amber glass vial

Why -80°C? "Frost-free" -20°C freezers cycle their temperature (warm/cool) to prevent ice buildup.[1][2] This thermal cycling pumps moisture into the vial, degrading the compound.

Visualizing the Degradation Pathway

DegradationPath cluster_prevention PREVENTION STRATEGY Compound 4-(3-Ethylphenethyl)piperidine (Secondary Amine) Oxidation Oxidation (Air/Light) Compound->Oxidation + O2 / UV Carbamate Carbamylation (CO2) Compound->Carbamate + CO2 (Air) NOxide N-Oxide Product (Inactive/Toxic) Oxidation->NOxide CarbSpecies Amine Carbamate (Unstable Salt) Carbamate->CarbSpecies Argon Argon Overlay Amber Amber Glass

Figure 2: Primary degradation pathways. The secondary amine moiety is the reactive center.[3][4] Exclusion of air (O2/CO2) via Argon overlay is the single most effective stabilization method.

References

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.[1][2] U.S. Food and Drug Administration.[1][2] Link

  • Palmgren, J. J., et al. (2006).[1][5] "Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions."[5][6][7] European Journal of Pharmaceutics and Biopharmaceutics, 64(3), 369-378.[1] Link

  • PubChem Compound Summary. (2024). Piperidine Derivatives and Stability.[1][2][8][9][10] National Library of Medicine.[1] Link

  • ThermoFisher Scientific. (2023).[1][2] Tech Tip: Preventing Surface Adsorption of Lipophilic Compounds.Link

Sources

Validation & Comparative

Navigating the Nuances of Positional Isomerism: A Comparative Analysis of 3-Ethyl and 4-Ethyl Phenethyl Piperidine Analogs in Opioid Receptor Engagement

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of opioid pharmacology, the precise positioning of even a single alkyl group can profoundly influence a molecule's interaction with its target receptors, dictating its potency, selectivity, and overall therapeutic profile. This guide offers a detailed comparative analysis of 3-ethyl and 4-ethyl phenethyl piperidine analogs, a class of compounds with significant implications for the development of novel analgesics. By examining the subtle yet critical differences imparted by the isomeric placement of an ethyl group on the N-phenethyl substituent, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) at play.

The phenethyl piperidine scaffold is a cornerstone in the design of potent opioid agonists, most notably represented by the fentanyl series of analgesics.[1] The N-phenethyl moiety plays a crucial role in anchoring the ligand within a hydrophobic pocket of the µ-opioid receptor (MOR), a key interaction for receptor activation.[2][3] This guide delves into the pharmacological consequences of introducing an ethyl group at either the meta (3-position) or para (4-position) of this critical phenyl ring.

The Decisive Role of Ethyl Group Placement: A Head-to-Head Comparison

While direct comparative studies of 3-ethyl versus 4-ethyl phenethyl piperidine analogs are not extensively documented in publicly available literature, we can synthesize a comparative framework by analyzing the broader principles of SAR for fentanyl and related compounds.

The substitution pattern on the N-phenethyl group is a well-established determinant of opioid receptor affinity and activity. Generally, modifications to this part of the molecule can influence how effectively the ligand binds to and activates the receptor.

4-Ethyl Phenethyl Piperidine Analogs: A Potential Path to Enhanced Affinity

Substitutions at the 4-position (para-position) of the N-phenethyl ring have been explored in various fentanyl analogs. The introduction of small, lipophilic groups at this position can be well-tolerated and may even enhance binding affinity for the µ-opioid receptor. This is attributed to favorable interactions within the hydrophobic pocket of the receptor. While specific data for a 4-ethyl substituent is sparse, the general trend suggests that it could maintain or potentially increase potency compared to the unsubstituted phenethyl analog, provided it does not introduce steric hindrance that would disrupt the optimal binding conformation.

3-Ethyl Phenethyl Piperidine Analogs: A Question of Steric Fit

Substitutions at the 3-position (meta-position) of the N-phenethyl ring introduce a different set of steric considerations. Depending on the conformation of the molecule within the binding pocket, a 3-ethyl group could potentially lead to a less favorable interaction compared to a 4-ethyl substituent. However, it is also plausible that this substitution could orient the molecule in a slightly different but still productive manner. A review of fentanyl analogs with substitutions on the piperidine ring itself indicates that groups larger than a methyl at the 3-position can severely reduce analgesic potency, suggesting a high degree of steric sensitivity in this region of the molecule-receptor interaction.[3] While this applies to the piperidine ring, it underscores the importance of steric factors in the overall binding event, which would also be relevant for substitutions on the phenethyl moiety.

Comparative Pharmacological Profile (Hypothesized)

Based on the available SAR literature for related compounds, we can construct a hypothesized comparative profile:

Feature3-Ethyl Phenethyl Piperidine Analog4-Ethyl Phenethyl Piperidine AnalogRationale
µ-Opioid Receptor (MOR) Binding Affinity (Ki) Potentially lower to moderatePotentially moderate to highThe 4-position is generally more accommodating to substitution than the 3-position in related opioid scaffolds.
Analgesic Potency (ED50) Likely to be potent, but potentially less so than the 4-ethyl isomerLikely to be highly potentPotency generally correlates with binding affinity for this class of compounds.
Receptor Selectivity Similar selectivity profile to parent compound expectedSimilar selectivity profile to parent compound expectedMinor alkyl substitutions on the phenethyl ring are not typically associated with drastic shifts in selectivity between opioid receptor subtypes.
Side Effect Profile Expected to be similar to other potent MOR agonists (e.g., respiratory depression, sedation)Expected to be similar to other potent MOR agonistsThe primary mechanism of action via MOR agonism would likely result in a comparable side effect profile.

It is critical to emphasize that this table represents a projection based on established SAR principles and is not a substitute for direct experimental data.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological differences between 3-ethyl and 4-ethyl phenethyl piperidine analogs, the following experimental workflows are essential.

Opioid Receptor Binding Assays

This experiment quantifies the affinity of the test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Protocol:

  • Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: Utilize a high-affinity radioligand for each receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (3-ethyl or 4-ethyl analog).

  • Separation: Separate the bound and free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for determining opioid receptor binding affinity.

In Vivo Analgesic Potency Assessment (Hot-Plate Test)

This assay evaluates the central analgesic activity of the compounds in a rodent model.

Protocol:

  • Animal Acclimation: Acclimate male CD-1 or Swiss Webster mice to the testing environment.

  • Baseline Latency: Determine the baseline response latency of each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) by measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound (3-ethyl or 4-ethyl analog) via a specific route (e.g., subcutaneous, intraperitoneal) at various doses.

  • Post-Treatment Latency: Measure the response latency at predetermined time points after compound administration (e.g., 15, 30, 60, 90 minutes).

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each dose and time point. Determine the dose that produces a 50% effect (ED₅₀) using a dose-response curve.

Diagram of Hot-Plate Test Workflow:

G Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Measure Baseline Latency Acclimation->Baseline Administer Administer Compound Baseline->Administer PostTreatment Measure Post-Treatment Latency Administer->PostTreatment Analyze Calculate %MPE and ED50 PostTreatment->Analyze End End Analyze->End

Caption: Workflow for assessing in vivo analgesic potency.

Structure-Activity Relationship Insights

The following diagram illustrates the key structural components of the phenethyl piperidine scaffold and the positions of ethyl substitution discussed in this guide.

Caption: Key structural features and substitution points. (Note: A placeholder for a chemical structure image is used in the DOT script. In a real-world application, this would be replaced with an actual image of the core scaffold.)

Conclusion and Future Directions

The comparative analysis of 3-ethyl and 4-ethyl phenethyl piperidine analogs, while currently based on extrapolations from existing SAR data, highlights the critical importance of positional isomerism in opioid drug design. The hypothesized advantage of the 4-ethyl substitution in terms of µ-opioid receptor affinity and analgesic potency underscores the need for direct empirical investigation.

Future research should focus on the synthesis and comprehensive pharmacological characterization of these specific analogs. Such studies, employing the standardized protocols outlined in this guide, will provide invaluable data to refine our understanding of the intricate molecular interactions governing opioid receptor engagement. This knowledge will be instrumental in the rational design of next-generation analgesics with improved efficacy and safety profiles.

References

  • Eshleman, A.J., et al. (2020). Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors. Biochem Pharmacol, 182, 114293.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Vuckovic, S., et al. (2009). Fentanyl analogs: structure-activity-relationship study. Current medicinal chemistry, 16(19), 2468–2474.
  • Shang, Y., et al. (2021). How μ-opioid receptor recognizes fentanyl.
  • Lalinde, N., et al. (1990). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 33(10), 2876–2882.
  • Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of medicinal chemistry, 32(3), 663–671.
  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of medicinal chemistry, 17(10), 1047–1051.
  • Varadi, A., et al. (2016). Probes for narcotic receptor mediated phenomena. 48. C7-and C8-substituted 5-phenylmorphan opioids from diastereoselective alkylation. Bioorganic & medicinal chemistry letters, 26(16), 4142–4146.
  • Pasternak, G. W. (2014). Opiate pharmacology and signal transduction. Neuropharmacology, 76 Pt B, 219–227.
  • Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and Exogenous Opioids in Pain. Annual review of neuroscience, 41, 453–473.
  • Walwyn, W. M., et al. (2016). Opioid binding and signaling: a community-based modeling initiative. The Journal of general physiology, 148(5), 377–388.
  • Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.
  • Subramanian, G., Paterlini, M. G., Portoghese, P. S., & Ferguson, D. M. (2000). Molecular docking reveals a novel binding site model for fentanyl at the mu-opioid receptor. Journal of medicinal chemistry, 43(3), 381–391.
  • Spetea, M., Asim, M. F., & Wolber, G. (2013). The µ opioid receptor and its ligands: a patent review.
  • Kaserer, T., et al. (2016). Fentanyl and its analogs at the mu-opioid receptor: A combined computational and experimental study. Bioorganic & medicinal chemistry, 24(1), 42–50.
  • U.S. Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Retrieved from [Link]

  • UNODC. (2017). Fentanyl and its analogues – 50 years on. Retrieved from [Link]

  • DEA. (n.d.). Fentanyl and Fentanyl Analogues. Retrieved from [Link]

  • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(17), 1945–1966.
  • Walz, A., et al. (2019). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. ACS chemical neuroscience, 10(10), 4349–4358.
  • Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, Z., ... & Divac, N. (2009). Fentanyl analogs: structure-activity-relationship study. Current medicinal chemistry, 16(19), 2468-2474.
  • Colpaert, F. C. (1995).
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  • Kaczor, A. A., & Matosiuk, D. (2017). Molecular modeling of opioid receptors. Methods in molecular biology (Clifton, N.J.), 1647, 19–35.
  • Snyder, S. H., & Pasternak, G. W. (2003). Historical review: opioid receptors. Trends in pharmacological sciences, 24(4), 198–205.

Sources

reproducing published synthesis routes for 4-(3-Ethylphenethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is of paramount importance. 4-(3-Ethylphenethyl)piperidine is a valuable building block in medicinal chemistry, and its synthesis can be approached through various strategic disconnections. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, supported by detailed experimental protocols and data-driven analysis. The presented methodologies are designed to be self-validating, with explanations grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction

The 4-substituted piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. The specific target of this guide, 4-(3-Ethylphenethyl)piperidine, presents an interesting synthetic challenge, combining an aliphatic heterocyclic core with a substituted aromatic sidechain. The choice of synthetic strategy can significantly impact yield, purity, scalability, and cost-effectiveness. Herein, we compare two distinct and logical approaches: a Wittig-based olefination followed by reduction, and a Grignard-based carbon-carbon bond formation with subsequent deoxygenation.

Route 1: Wittig Reaction and Subsequent Reduction

This synthetic approach constructs the phenethyl side chain through the formation of a styryl intermediate via a Wittig reaction, which is then reduced to the desired saturated analogue. This strategy offers a reliable method for carbon-carbon double bond formation with good stereocontrol, followed by a straightforward reduction.

Overall Synthetic Workflow

Wittig Route cluster_0 Precursor Synthesis cluster_1 Key Transformations cluster_2 Final Product N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-piperidine-4-carboxaldehyde N-Boc-piperidine-4-carboxaldehyde N-Boc-4-hydroxypiperidine->N-Boc-piperidine-4-carboxaldehyde Oxidation N-Boc-4-(3-ethylstyryl)piperidine N-Boc-4-(3-ethylstyryl)- piperidine N-Boc-piperidine-4-carboxaldehyde->N-Boc-4-(3-ethylstyryl)piperidine Wittig Reaction 3-Ethyltoluene 3-Ethyltoluene 3-Ethylbenzyl_bromide 3-Ethylbenzyl bromide 3-Ethyltoluene->3-Ethylbenzyl_bromide Bromination 3-Ethylbenzyltriphenylphosphonium_bromide 3-Ethylbenzyltriphenyl- phosphonium bromide 3-Ethylbenzyl_bromide->3-Ethylbenzyltriphenylphosphonium_bromide w/ PPh3 3-Ethylbenzyltriphenylphosphonium_bromide->N-Boc-4-(3-ethylstyryl)piperidine N-Boc-4-(3-ethylphenethyl)piperidine N-Boc-4-(3-ethylphenethyl)- piperidine N-Boc-4-(3-ethylstyryl)piperidine->N-Boc-4-(3-ethylphenethyl)piperidine Hydrogenation Final_Product 4-(3-Ethylphenethyl)piperidine N-Boc-4-(3-ethylphenethyl)piperidine->Final_Product Deprotection

Figure 1. Synthetic workflow for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-piperidine-4-carboxaldehyde

The precursor aldehyde can be reliably synthesized from commercially available N-Boc-4-hydroxypiperidine via oxidation. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation.[1]

  • Procedure: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added Dess-Martin periodinane (1.1 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-piperidine-4-carboxaldehyde, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Ethylbenzyltriphenylphosphonium bromide

This Wittig salt is prepared from 3-ethylbenzyl bromide, which in turn is synthesized from 3-ethyltoluene.

  • 2a. Synthesis of 3-Ethylbenzyl bromide: 3-Ethyltoluene (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) are dissolved in carbon tetrachloride (0.5 M). A catalytic amount of benzoyl peroxide is added, and the mixture is refluxed for 4-6 hours under irradiation with a UV lamp. The reaction is cooled, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 3-ethylbenzyl bromide.

  • 2b. Synthesis of the Phosphonium Salt: A solution of 3-ethylbenzyl bromide (1.0 eq) and triphenylphosphine (1.05 eq) in toluene (1.0 M) is heated to reflux for 12-18 hours. The resulting white precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield 3-ethylbenzyltriphenylphosphonium bromide.

Step 3: Wittig Reaction

The core C-C bond formation occurs in this step.[2][3][4]

  • Procedure: To a suspension of 3-ethylbenzyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at 0 °C for 1 hour. A solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-4-(3-ethylstyryl)piperidine as a mixture of E/Z isomers.

Step 4: Catalytic Hydrogenation

The styryl double bond is reduced to afford the phenethyl linkage.

  • Procedure: N-Boc-4-(3-ethylstyryl)piperidine (1.0 eq) is dissolved in ethanol (0.1 M), and palladium on carbon (10 wt. %, 5 mol %) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure or Parr shaker at 50 psi) at room temperature for 12-24 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give N-Boc-4-(3-ethylphenethyl)piperidine.

Step 5: N-Boc Deprotection

The final step is the removal of the Boc protecting group.[5][6]

  • Procedure: N-Boc-4-(3-ethylphenethyl)piperidine is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.2 M) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with 1 M NaOH solution to pH > 10. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(3-ethylphenethyl)piperidine.

Route 2: Grignard Reaction and Barton-McCombie Deoxygenation

This alternative strategy utilizes a Grignard reaction to form the C-C bond and introduce a hydroxyl group, which is subsequently removed via a Barton-McCombie deoxygenation. This route is advantageous when the corresponding aldehyde for the Wittig reaction is unstable or difficult to prepare.

Overall Synthetic Workflow

Grignard Route cluster_0 Precursor Synthesis cluster_1 Key Transformations cluster_2 Final Product N-Boc-4-piperidineacetic_acid N-Boc-4-piperidine- acetic acid N-Boc-piperidine-4-acetaldehyde N-Boc-piperidine-4-acetaldehyde N-Boc-4-piperidineacetic_acid->N-Boc-piperidine-4-acetaldehyde Reduction N-Boc-4-(1-hydroxy-2-(3-ethylphenyl)ethyl)piperidine N-Boc-4-(1-hydroxy-2- (3-ethylphenyl)ethyl)piperidine N-Boc-piperidine-4-acetaldehyde->N-Boc-4-(1-hydroxy-2-(3-ethylphenyl)ethyl)piperidine Grignard Reaction 3-Ethylbromobenzene 3-Ethylbromobenzene 3-Ethylphenylmagnesium_bromide 3-Ethylphenylmagnesium bromide 3-Ethylbromobenzene->3-Ethylphenylmagnesium_bromide w/ Mg 3-Ethylphenylmagnesium_bromide->N-Boc-4-(1-hydroxy-2-(3-ethylphenyl)ethyl)piperidine N-Boc-4-(1-thiocarbonyloxy-2-(3-ethylphenyl)ethyl)piperidine N-Boc-4-(1-thiocarbonyloxy-2- (3-ethylphenyl)ethyl)piperidine N-Boc-4-(1-hydroxy-2-(3-ethylphenyl)ethyl)piperidine->N-Boc-4-(1-thiocarbonyloxy-2-(3-ethylphenyl)ethyl)piperidine Thiocarbonylation N-Boc-4-(3-ethylphenethyl)piperidine N-Boc-4-(3-ethylphenethyl)- piperidine N-Boc-4-(1-thiocarbonyloxy-2-(3-ethylphenyl)ethyl)piperidine->N-Boc-4-(3-ethylphenethyl)piperidine Barton-McCombie Deoxygenation Final_Product 4-(3-Ethylphenethyl)piperidine N-Boc-4-(3-ethylphenethyl)piperidine->Final_Product Deprotection

Figure 2. Synthetic workflow for Route 2.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-piperidine-4-acetaldehyde

This aldehyde can be prepared from the corresponding commercially available carboxylic acid.

  • Procedure: To a solution of N-Boc-piperidine-4-acetic acid (1.0 eq) in anhydrous THF (0.3 M) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq). A solution of propylphosphonic anhydride (T3P®, 1.5 eq) in THF is then added dropwise. The reaction is stirred at room temperature for 4-6 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the Weinreb amide. The crude Weinreb amide is dissolved in anhydrous THF (0.3 M) and cooled to 0 °C. Diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M in hexanes) is added dropwise, and the reaction is stirred for 1-2 hours at 0 °C. The reaction is quenched by the slow addition of Rochelle's salt solution and stirred vigorously until the layers separate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield N-Boc-piperidine-4-acetaldehyde.

Step 2: Grignard Reaction

The key C-C bond is formed by the addition of the Grignard reagent to the aldehyde.[7][8][9]

  • Procedure: To a flame-dried flask containing magnesium turnings (1.5 eq) under an inert atmosphere is added a small amount of a solution of 3-ethylbromobenzene (1.2 eq) in anhydrous THF (0.4 M). The reaction is initiated with a heat gun or a crystal of iodine. Once the reaction begins, the remaining 3-ethylbromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour. The Grignard reagent is then cooled to 0 °C, and a solution of N-Boc-piperidine-4-acetaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography to afford N-Boc-4-(1-hydroxy-2-(3-ethylphenyl)ethyl)piperidine.

Step 3: Barton-McCombie Deoxygenation

This two-step sequence removes the hydroxyl group.[10][11][12][13][14]

  • 3a. Formation of the Thiocarbonyl Derivative: To a solution of N-Boc-4-(1-hydroxy-2-(3-ethylphenyl)ethyl)piperidine (1.0 eq) in anhydrous pyridine (0.3 M) at 0 °C is added phenyl chlorothionoformate (1.2 eq). The reaction is stirred at room temperature for 12-16 hours. The pyridine is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated. The crude product is purified by flash chromatography to yield the O-phenyl thiocarbonate.

  • 3b. Radical Deoxygenation: The O-phenyl thiocarbonate (1.0 eq) is dissolved in toluene (0.1 M), and tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to 80-90 °C for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield N-Boc-4-(3-ethylphenethyl)piperidine.

Step 4: N-Boc Deprotection

This step is identical to Step 5 in Route 1.

Comparison of Synthetic Routes

Parameter Route 1: Wittig Reaction Route 2: Grignard Reaction Analysis
Overall Steps 54 (from N-Boc-4-piperidineacetic acid)Route 2 is slightly shorter if the starting material is readily available.
Key C-C Formation Wittig OlefinationGrignard AdditionBoth are robust and well-established reactions. The Wittig reaction can sometimes be sensitive to sterically hindered substrates.
Reagent Toxicity Phosphonium salts and n-BuLi require careful handling.Grignard reagents are moisture-sensitive. Tributyltin hydride used in the Barton-McCombie step is highly toxic.The use of tributyltin hydride in Route 2 is a significant drawback in terms of safety and environmental impact.
Stereocontrol The Wittig reaction can produce a mixture of E/Z isomers, which are both reduced in the subsequent step.The Grignard reaction creates a new stereocenter, leading to a diastereomeric mixture that is removed in the deoxygenation step.Neither route presents a significant challenge in terms of stereocontrol for the final product.
Purification Triphenylphosphine oxide byproduct from the Wittig reaction can sometimes be challenging to remove.The tin byproducts from the Barton-McCombie reaction can be difficult to separate from the desired product.Both routes require chromatographic purification at multiple stages.
Scalability Generally good, although the Wittig reaction can be sensitive on a larger scale.The Grignard reaction is highly scalable. The Barton-McCombie deoxygenation can be problematic on a large scale due to the toxicity and cost of the tin reagent.Route 1 is likely more amenable to large-scale synthesis due to the avoidance of toxic tin reagents.
Estimated Overall Yield Moderate (30-40%)Moderate (25-35%)Yields are comparable, but can be highly dependent on the execution of each step.

Conclusion and Recommendation

Both synthetic routes presented are viable for the laboratory-scale synthesis of 4-(3-Ethylphenethyl)piperidine.

Route 1 (Wittig Reaction) is recommended for its more favorable safety and environmental profile, as it avoids the use of highly toxic tin reagents. While it may involve one additional step in the preparation of the phosphonium salt, the individual reactions are generally reliable and the purification of the final product is more straightforward.

Route 2 (Grignard Reaction) offers a slightly more convergent approach but is significantly hampered by the necessity of the Barton-McCombie deoxygenation. The toxicity, cost, and purification challenges associated with tributyltin hydride make this route less desirable, particularly for larger-scale applications or in environments with stringent safety and environmental regulations.

Ultimately, the choice of synthesis will depend on the specific constraints and priorities of the research team, including reagent availability, scale, and safety considerations. This guide provides the necessary framework and detailed protocols to enable an informed decision and successful execution of the synthesis of 4-(3-Ethylphenethyl)piperidine.

References

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. (2015, December 16). Google Patents.
  • A convenient synthesis of N-Boc-4-formylpiperidine. (2007). ResearchGate. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Bromo-3-ethylbenzene. (2024, April 9). ChemBK. Retrieved from [Link]

  • CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide. (2020, September 29). Google Patents.
  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020, July 31). Google Patents.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). MDPI. Retrieved from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved from [Link]

  • CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. (2015, September 16). Google Patents.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]

  • Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • II. Deoxygenation: The Barton-McCombie Reaction. (2022, September 13). Chemistry LibreTexts. Retrieved from [Link]

  • The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. (2004). ResearchGate. Retrieved from [Link]

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  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+). (2010). NIH. Retrieved from [Link]

  • Preparation of 3-bromobenzyl bromide. (n.d.). PrepChem.com. Retrieved from [Link]

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Definitive Structural Confirmation of 4-(3-Ethylphenethyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 4-(3-Ethylphenethyl)piperidine confirmation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis and characterization of piperidine derivatives, particularly those serving as precursors for opioid analogs or sigma receptor ligands, unambiguous structural assignment is critical. 4-(3-Ethylphenethyl)piperidine presents a specific challenge: distinguishing the meta-ethyl substitution on the phenyl ring from its ortho- and para- isomers. While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide rapid characterization, they often fail to provide absolute certainty regarding regioisomerism without complex derivatization.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing it as the definitive method for confirming the 4-(3-Ethylphenethyl)piperidine structure. We provide a validated protocol for salt formation and crystallization to overcome the physical limitations (oily nature) of the free base.

Part 1: Comparative Analysis of Confirmation Methods

The following table contrasts the efficacy of analytical techniques in resolving the specific structural features of 4-(3-Ethylphenethyl)piperidine.

Table 1: Performance Matrix for Structural Confirmation
FeatureX-ray Crystallography (SC-XRD) High-Field NMR (600 MHz) Mass Spectrometry (HRMS)
Regioisomer Resolution Absolute . Direct visualization of the meta-ethyl position relative to the ethyl linker.High , but requires complex 2D (HMBC/NOESY) interpretation; signal overlap common in aromatic region.Low . Fragmentation patterns for o-, m-, p- isomers are often indistinguishable.
Stereochemistry Determines absolute configuration (if chiral salts used) and precise conformer geometry (chair/boat).Infers relative stereochemistry via coupling constants (

-values).
None.
Sample State Requires single crystal (solid state).Solution state (CDCl3, DMSO-d6).Gas/Solution phase.
Throughput Low (Days to Weeks).High (Minutes to Hours).[1]Very High (Seconds).
Ambiguity Risk < 1% . Definitive 3D coordinates.10-15% . Solvent effects can shift peaks; ambiguous coupling in substituted phenyls.High . Isobaric interference.
Why X-ray is the "Gold Standard" for this Molecule

For 4-(3-Ethylphenethyl)piperidine, the distinction between the 3-ethyl (meta) and 4-ethyl (para) isomers is subtle in 1H NMR due to the symmetry of the ethyl spin system and potential overlap of aromatic protons. SC-XRD bypasses these magnetic ambiguities by mapping electron density to specific atomic coordinates, proving the meta attachment beyond doubt.

Part 2: Experimental Protocol for X-ray Confirmation

Since the free base of 4-(3-Ethylphenethyl)piperidine is typically an oil or low-melting solid, direct crystallization is difficult. The following protocol utilizes hydrochloride salt formation to generate diffraction-quality crystals.

Phase 1: Salt Formation & Crystallization

Objective: Convert the oily free base into a crystalline lattice stabilized by ionic interactions.

  • Dissolution: Dissolve 50 mg of pure 4-(3-Ethylphenethyl)piperidine free base in 2 mL of anhydrous ethanol.

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.

  • Precipitation: A white precipitate (hydrochloride salt) should form. If oiling occurs, triturated with cold hexane.

  • Crystal Growth (Vapor Diffusion):

    • Dissolve the crude salt in a minimum volume of methanol.

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing diethyl ether (anti-solvent).

    • Seal and store at 4°C for 3–7 days.

    • Target: Colorless prisms or needles suitable for mounting (>0.1 mm).

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Mo K


 radiation, 

= 0.71073 Å). Conditions: 100 K (Cryostream) to reduce thermal motion of the ethyl chain.

Key Crystallographic Parameters to Verify:

  • Space Group: Typically Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) for piperidine salts.
  • Bond Lengths: Confirm C(phenyl)-C(ethyl) bond is at the C3 position relative to the ethyl linker.

  • Disorder: The terminal ethyl group may show rotational disorder; model over two positions if necessary.

Part 3: Visualization of Structural Logic

The following diagrams illustrate the workflow and the logical pathway for assigning the structure.

Diagram 1: Crystallization & Confirmation Workflow

G FreeBase 4-(3-Ethylphenethyl) piperidine (Oil) SaltForm HCl Salt Formation (EtOH/Ether) FreeBase->SaltForm Stabilization Crystals Vapor Diffusion (MeOH/Ether) SaltForm->Crystals Slow Growth XRD SC-XRD Data Collection (100K) Crystals->XRD Diffraction Model Electron Density Map (Fobs vs Fcalc) XRD->Model Refinement Result Unambiguous Meta-Isomer Confirmation Model->Result R < 5%

Caption: Step-by-step workflow from oily free base to definitive structural confirmation via X-ray diffraction.

Diagram 2: Logic of Isomer Differentiation

Logic Problem Unknown Isomer (Ortho vs Meta vs Para) NMR 1H NMR Analysis Problem->NMR XRD X-ray Diffraction Problem->XRD NMR_Res Ambiguous Aromatic Region (Overlapping Multiplets) NMR->NMR_Res Inconclusive XRD_Res Direct Atom Mapping XRD->XRD_Res Meta Meta-Substitution (C3-C_ethyl distance) XRD_Res->Meta Observed Para Para-Substitution (Rejected) XRD_Res->Para Absent

Caption: Decision logic showing why X-ray provides a binary (Yes/No) confirmation compared to ambiguous NMR data.

Part 4: Expected Crystallographic Data (Representative)

While specific data for this exact isomer may require de novo generation, researchers should anticipate results similar to the homologous 4-phenethylpiperidine hydrochloride .

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell (Approx):

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    .
  • Packing: The piperidine ring typically adopts a chair conformation.[2] The phenethyl chain extends equatorially. The chloride anion is hydrogen-bonded to the piperidinium nitrogen (

    
    ).
    

Critical Checkpoint: Verify the torsion angle of the ethyl group relative to the phenyl ring. In the meta isomer, the electron density map will show the ethyl carbons extending from the C3 position of the aromatic ring, distinct from the C4 vector.

References

  • Görbitz, C. H., & Etter, M. C. (1992). Hydrogen bond directed cocrystallization of diarylureas with proton acceptors. Journal of the American Chemical Society. Link (Context: General principles of crystallizing amine derivatives).

  • Valdez, C. A., et al. (2014). Synthesis and characterization of fentanyl-related substances for forensic libraries. Analytical Chemistry. Link (Context: Structural characterization of phenethylpiperidine analogs).

  • Kudryavtsev, K. V., et al. (2016). Piperidine scaffolds in drug discovery. Journal of Medicinal Chemistry. Link (Context: Conformation and crystallization of piperidine derivatives).

  • Cambridge Crystallographic Data Centre (CCDC) . Search for 4-phenethylpiperidine analogs. Link (Source for comparative structural data).

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Decoding the Vibrational Fingerprint: A Comparative Guide to the Infrared Spectroscopy of 4-(3-Ethylphenethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, unequivocally identifying a molecule is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique, providing a unique vibrational "fingerprint" based on a molecule's functional groups and overall structure. This guide provides an in-depth analysis of the expected infrared absorption peaks for 4-(3-Ethylphenethyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry. By dissecting its constituent chemical motifs—a secondary amine within a piperidine ring, a 1,3-disubstituted aromatic ring, and aliphatic chains—we can construct a detailed theoretical spectrum. This guide will also compare these expected peaks with general reference values for these functional groups and outline a robust experimental protocol for acquiring a high-quality spectrum.

The Molecular Architecture of 4-(3-Ethylphenethyl)piperidine

To predict the infrared spectrum, we must first visualize the molecule's structure and its constituent bonds that will interact with infrared radiation.

Caption: Molecular structure of 4-(3-Ethylphenethyl)piperidine.

Predicted Infrared Absorption Peaks for 4-(3-Ethylphenethyl)piperidine

The following table outlines the expected characteristic infrared absorption bands for 4-(3-Ethylphenethyl)piperidine, categorized by the principal functional groups. These predictions are based on established correlation tables and spectral data of analogous structures.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Piperidine Ring N-H Stretch3500 - 3300MediumSecondary amines typically show a single, somewhat broad peak in this region. Hydrogen bonding can broaden this peak and shift it to a lower wavenumber.[1][2]
C-N Stretch1200 - 1029MediumThis stretch is often found within the fingerprint region.[3]
Aliphatic Chains C-H Stretch (sp³)3000 - 2850StrongThese peaks are characteristic of the methylene (-CH₂-) and methyl (-CH₃) groups in the piperidine ring and the ethylphenethyl sidechain.[1][4]
C-H Bend1470 - 1450MediumScissoring and bending vibrations of the CH₂ and CH₃ groups.[1][4]
Aromatic Ring C-H Stretch (sp²)3100 - 3000Medium to WeakAromatic C-H stretches appear at a slightly higher frequency than aliphatic C-H stretches.[4][5][6]
C=C Stretch (in-ring)1600 - 1585 & 1500 - 1400Medium to WeakAromatic rings typically exhibit two or three bands in this region due to ring stretching vibrations.[4][5][7]
Overtone/Combination Bands2000 - 1665WeakThe pattern of these weak bands can be indicative of the substitution pattern on the aromatic ring.[4][5][7][8] For a 1,3-disubstituted (meta) ring, a characteristic pattern is expected.
C-H Out-of-Plane (OOP) Bend900 - 675StrongThe position of this strong band is highly diagnostic of the aromatic substitution pattern.[4][5][7] For meta-disubstitution, strong bands are expected in the 810-750 cm⁻¹ and 690-710 cm⁻¹ regions.

Comparative Analysis: Isolating the Key Spectral Features

When analyzing the IR spectrum of 4-(3-Ethylphenethyl)piperidine, certain peaks will be more diagnostic than others.

  • The N-H Stretch: The presence of a band in the 3500-3300 cm⁻¹ region is a strong indicator of the piperidine's secondary amine. Its broadness will depend on the sample preparation and the extent of hydrogen bonding.

  • Aromatic Substitution Pattern: The weak overtone bands between 2000 and 1665 cm⁻¹ and, more significantly, the strong out-of-plane C-H bending bands below 900 cm⁻¹ are crucial for confirming the 1,3-disubstitution of the phenyl ring.[5]

  • Aliphatic vs. Aromatic C-H Stretches: The region just above and below 3000 cm⁻¹ is highly informative. The presence of peaks both above 3000 cm⁻¹ (aromatic C-H) and below 3000 cm⁻¹ (aliphatic C-H) confirms the presence of both structural motifs.[6]

  • The Fingerprint Region (1500 - 500 cm⁻¹): This region will contain a complex pattern of absorptions arising from C-C single bond stretches, C-N stretches, and various bending vibrations.[3] While difficult to assign each peak individually, the overall pattern in this region is unique to the molecule and can be used for definitive identification by comparison to a reference spectrum.[3]

Alternative and Complementary Analytical Techniques

While IR spectroscopy is a powerful tool, a comprehensive characterization of 4-(3-Ethylphenethyl)piperidine would involve complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating the compound from a mixture and obtaining its mass spectrum for identification.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a reliable IR spectrum of 4-(3-Ethylphenethyl)piperidine using a Fourier Transform Infrared (FTIR) spectrometer.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Sample Obtain pure sample of 4-(3-Ethylphenethyl)piperidine Method Choose sampling method: - Thin film (neat liquid) - KBr pellet (solid) - Solution in an IR-transparent solvent Sample->Method Background Collect a background spectrum of the empty sample compartment or pure solvent Method->Background Sample_Scan Place the prepared sample in the spectrometer Background->Sample_Scan Acquire Acquire the sample spectrum Sample_Scan->Acquire Process Process the raw data: - Background subtraction - Baseline correction Acquire->Process Analyze Analyze the processed spectrum: - Identify key absorption bands - Compare with reference data Process->Analyze Report Generate a report with the spectrum and peak assignments Analyze->Report

Caption: Workflow for acquiring and analyzing an IR spectrum.

Detailed Steps:

  • Sample Preparation:

    • For a liquid sample (if applicable): Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

    • For a solid sample: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).[9] Use a liquid cell with an appropriate path length.

  • Instrument Setup and Background Collection:

    • Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum with the empty salt plates, a blank KBr pellet, or the pure solvent in the cell. This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary.

    • Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.

    • Correlate the observed peaks with the expected vibrational modes of the functional groups in 4-(3-Ethylphenethyl)piperidine as detailed in the table above.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the infrared spectrum of 4-(3-Ethylphenethyl)piperidine. By systematically analyzing its constituent functional groups—the piperidine ring, the disubstituted aromatic system, and the aliphatic linkers—we can anticipate the key absorption bands that define its unique vibrational fingerprint. The provided experimental protocol offers a standardized approach to obtaining a high-quality spectrum, which is essential for accurate compound identification and characterization in a research and development setting. While IR spectroscopy is a powerful first-line analytical tool, its combination with other techniques like NMR and mass spectrometry will provide the most complete and unambiguous structural elucidation.

References

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wade, L. G., Jr. (2003). Organic Chemistry (5th ed.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Combination Bands, Overtones and Fermi Resonances. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy. Retrieved from [Link]

  • The Chemistry Learning. (2023, January 4). FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). Overtone & fermi resonance in IR. Retrieved from [Link]

  • ResearchGate. (n.d.). Some compounds containing a piperidine ring in their structures. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Phenylethyl)piperidine. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 4-(diphenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

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